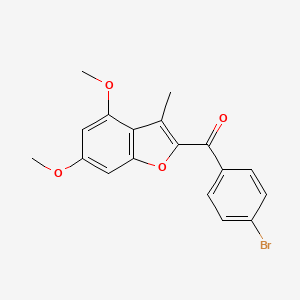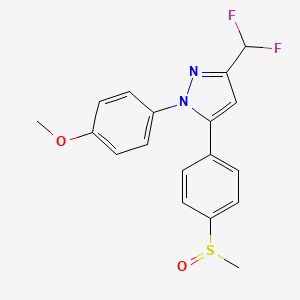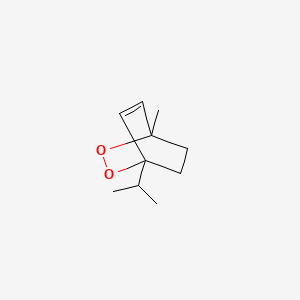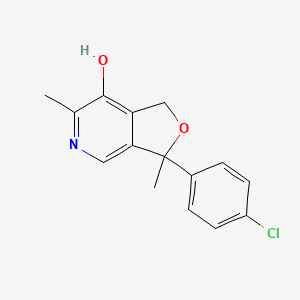
Clofurenadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofurenadine is a small molecule drug that acts as a histamine H1 receptor antagonist. It was initially developed by Ipsen SA for the treatment of respiratory diseases. The compound is known for its ability to block the action of histamine, a natural substance in the body that causes allergic symptoms .
Métodos De Preparación
The synthesis of Clofurenadine involves several steps, including the formation of its core structure and subsequent functionalization. The synthetic routes typically involve the use of various organic reagents and catalysts under controlled conditions. Industrial production methods often employ crystallization techniques to obtain the desired polymorphs of the drug .
Análisis De Reacciones Químicas
Clofurenadine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Clofurenadine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of histamine H1 receptor antagonists.
Biology: Investigated for its effects on cellular processes and histamine-mediated pathways.
Medicine: Explored for its potential in treating allergic reactions and respiratory diseases.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Mecanismo De Acción
Clofurenadine exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract and immune system .
Comparación Con Compuestos Similares
Clofurenadine is similar to other histamine H1 receptor antagonists such as cetirizine, desloratadine, fexofenadine, levocetirizine, and loratadine. it is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts .
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3,6-dimethyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H14ClNO2/c1-9-14(18)12-8-19-15(2,13(12)7-17-9)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3 |
Clave InChI |
LQEMUWNIWKVWOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C(=C1O)COC2(C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
![2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B10826082.png)
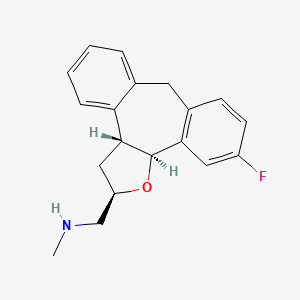
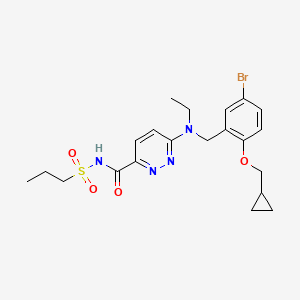

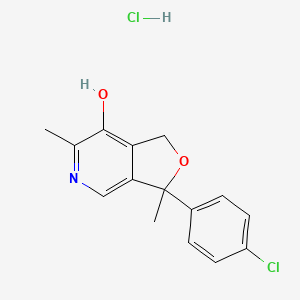
![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
